N-(2,6-diphenylpyrimidin-4-yl)pentanamide
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Overview
Description
Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide is a chemical compound that combines the structural features of hexanoic acid and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide typically involves the reaction of hexanoic acid with 2,6-diphenylpyrimidine-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.
Medicine: Potential applications include the development of new pharmaceuticals, particularly as inhibitors or modulators of specific biological pathways.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
2,6-Diamino-Hexanoic Acid Amide: This compound shares structural similarities but differs in its functional groups and biological activity.
2,4,6-Trisubstituted Pyrimidines: These compounds have similar pyrimidine cores but with different substituents, leading to varied biological activities.
Uniqueness: Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide is unique due to its specific combination of hexanoic acid and 2,6-diphenylpyrimidine-4-amine, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
820961-43-1 |
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Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)pentanamide |
InChI |
InChI=1S/C21H21N3O/c1-2-3-14-20(25)23-19-15-18(16-10-6-4-7-11-16)22-21(24-19)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3,(H,22,23,24,25) |
InChI Key |
AJUVVGPOXGXRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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